molecular formula C12H16N2O4 B083509 [3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate CAS No. 13684-90-7

[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate

Cat. No.: B083509
CAS No.: 13684-90-7
M. Wt: 252.27 g/mol
InChI Key: FBLVWMVUQZTUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester): is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is known for its unique structure, which includes both ester and carbamate functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) typically involves the esterification of m-hydroxycarbanilic acid with isopropyl alcohol, followed by the formation of the methylcarbamate ester. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using specialized equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the ester and carbamate groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced forms of the ester and carbamate groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate sites. Common reagents include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted derivatives of the original compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, amines, thiols; reactions often require the presence of a base or acid catalyst.

Scientific Research Applications

Chemistry: Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with proteins and enzymes makes it a useful tool in biochemical studies.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its carbamate group can interact with biological targets, making it a candidate for drug design and development.

Industry: In industrial applications, this compound is used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Carbanilic acid, m-hydroxy-, 1-ethylpropyl ester, methylcarbamate (ester)
  • Carbanilic acid, m-hydroxy-, isopropyl ester, ethylcarbamate (ester)

Comparison: Compared to similar compounds, carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is unique due to its specific ester and carbamate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its unique structure allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

13684-90-7

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16)

InChI Key

FBLVWMVUQZTUFU-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC

13684-90-7

Synonyms

3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.